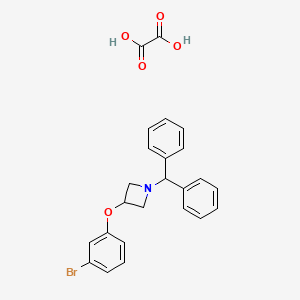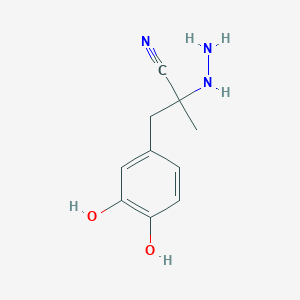
4-tert.-Butylcalix(4)-crown-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butylcalix(4)-crown-6 is a fascinating compound belonging to the family of calixarenes, which are macrocyclic molecules known for their unique basket-like structures. These compounds are widely studied for their ability to form host-guest complexes with various ions and molecules, making them valuable in fields such as chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylcalix(4)-crown-6 typically involves the reaction of 4-tert-butylcalix4arene with appropriate crown ether derivatives. One common method includes the use of epibromohydrin and potassium carbonate in anhydrous acetonitrile, followed by refluxing the mixture at elevated temperatures . This reaction results in the formation of the crown ether moiety attached to the calixarene scaffold.
Industrial Production Methods
While specific industrial production methods for 4-tert-Butylcalix(4)-crown-6 are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction process.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butylcalix(4)-crown-6 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where functional groups on the calixarene or crown ether moiety are replaced by other groups.
Complexation Reactions: It forms complexes with metal ions and other molecules, which is a key feature of its chemical behavior.
Common Reagents and Conditions
Epibromohydrin: Used in the synthesis of the crown ether moiety.
Potassium Carbonate: Acts as a base in the reaction.
Anhydrous Acetonitrile: Solvent used for the reaction.
Major Products Formed
The major products formed from these reactions are typically the desired 4-tert-Butylcalix(4)-crown-6 compound and its various derivatives, depending on the specific substitution or complexation reactions performed.
Applications De Recherche Scientifique
4-tert-Butylcalix(4)-crown-6 has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate molecules.
Medicine: Explored for its use in diagnostic imaging and as a potential therapeutic agent.
Industry: Utilized in the development of sensors and separation technologies.
Mécanisme D'action
The mechanism of action of 4-tert-Butylcalix(4)-crown-6 involves its ability to form host-guest complexes with various ions and molecules. The crown ether moiety provides a cavity that can selectively bind to specific ions, while the calixarene scaffold offers additional binding sites and structural stability . This unique combination allows the compound to interact with molecular targets and pathways in a highly specific manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butylcalix 4arene : A parent compound with a similar calixarene structure but without the crown ether moiety .
- 4-tert-Butylcalix 8arene : A larger macrocyclic compound with eight phenol units, offering different binding properties .
Uniqueness
4-tert-Butylcalix(4)-crown-6 stands out due to its combined calixarene and crown ether structure, which provides unique binding capabilities and versatility in forming complexes with a wide range of ions and molecules. This makes it particularly valuable in applications requiring selective binding and molecular recognition.
Propriétés
Formule moléculaire |
C44H56O6 |
|---|---|
Poids moléculaire |
680.9 g/mol |
Nom IUPAC |
4-tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C32H32.C12H24O6/c1-32(2,3)31-14-13-29-20-27-10-5-9-25(18-27)16-23-7-4-8-24(15-23)17-26-11-6-12-28(19-26)21-30(31)22-29;1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h4-15,18-19,22H,16-17,20-21H2,1-3H3;1-12H2 |
Clé InChI |
VJIIEMZOPMLNKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C2CC3=CC=CC(=C3)CC4=CC=CC(=C4)CC5=CC(=CC=C5)CC(=C2)C=C1.C1COCCOCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)

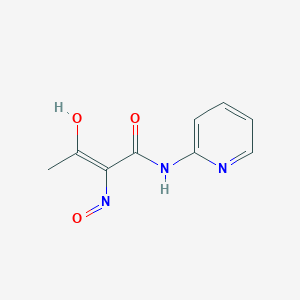
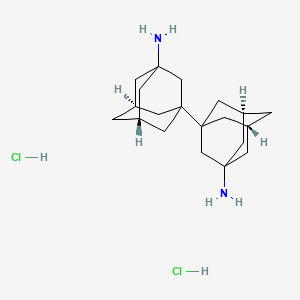
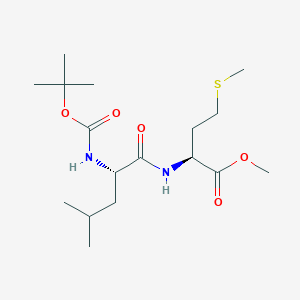
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
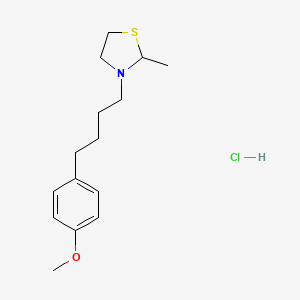

![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
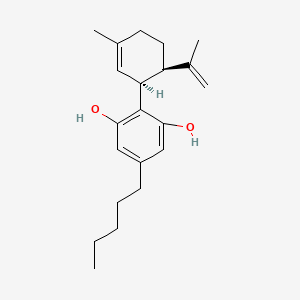
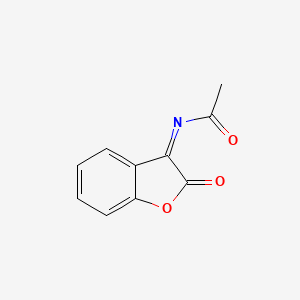
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
